Next-Generation Sterically Hindered Alkanolamines: A Technical Guide to 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
Next-Generation Sterically Hindered Alkanolamines: A Technical Guide to 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
Executive Summary
The rapid evolution of biologics and mRNA-lipid nanoparticle (LNP) therapeutics has driven a critical need for advanced excipients and ionizable lipids. 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1)[1], hereafter referred to as BHMA-AMP , represents a highly specialized, sterically hindered polyol-amine. With its unique highly branched topology and dense hydrogen-bonding network, BHMA-AMP is emerging as a compelling scaffold for both advanced physiological buffering and the engineering of next-generation ionizable lipid headgroups.
This whitepaper provides an in-depth analysis of BHMA-AMP’s physicochemical properties, validated synthesis workflows, and its application in mitigating LNP-induced immunogenicity and enhancing endosomal escape.
Structural Topology & Physicochemical Profiling
The core architecture of BHMA-AMP is built upon a 2-amino-2-methylpropan-1-ol (AMP) backbone, where the primary amine is bis-alkylated with 2-hydroxymethylethoxy groups[2]. This creates a dense, umbrella-like steric shield around the central nitrogen atom.
This steric hindrance serves two critical functions:
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Chemical Stability: It prevents nucleophilic attack by the nitrogen on electrophilic species (e.g., reducing sugars in biologics formulations), effectively eliminating Maillard degradation pathways.
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Controlled Protonation: The surrounding hydroxyl groups create a localized hydration shell that modulates the dielectric constant around the amine, fine-tuning its pKa for precise pH-responsive behavior in endosomal environments.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and their functional significance in drug development workflows[3].
| Property | Value | Functional Significance & Causality |
| Chemical Name | 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol | IUPAC nomenclature defining the bis-substituted architecture[3]. |
| CAS Number | 98143-42-1 | Unique registry identifier for procurement and cataloging[1]. |
| Molecular Formula | C10H23NO5 | Defines the exact stoichiometry and heteroatom density[3]. |
| Molecular Weight | 237.29 g/mol | Optimal mass for an ionizable lipid headgroup, balancing hydrophilicity with the lipophilic tail[2]. |
| H-Bond Donors | 3 | High hydration capacity; prevents premature LNP aggregation in systemic circulation. |
| H-Bond Acceptors | 5 | Facilitates robust interaction with aqueous interfaces and mRNA phosphate backbones. |
Synthesis and Purification Strategy
The synthesis of BHMA-AMP requires precise thermodynamic and kinetic control to ensure complete bis-alkylation of the sterically hindered primary amine while suppressing O-alkylation at the hydroxyl sites.
Synthesis and purification workflow for BHMA-AMP highlighting thermal control.
Protocol 1: Controlled Synthesis of BHMA-AMP
Self-Validating Mechanism: The protocol utilizes in-process HPLC monitoring to verify the disappearance of mono-alkylated intermediates, ensuring a >98% purity baseline.
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Preparation of the Amine Core: Dissolve 1.0 equivalent of 2-amino-2-methylpropan-1-ol in anhydrous ethanol.
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Causality: Anhydrous conditions are mandatory to prevent the epoxide precursor from undergoing premature hydrolysis into a diol, which would terminate the reaction.
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Epoxide Addition: Cool the reactor to 0°C. Dropwise, add 2.05 equivalents of the target epoxide under a continuous nitrogen purge.
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Causality: The slight stoichiometric excess ensures complete bis-alkylation. The initial 0°C environment safely dissipates the exothermic energy of the epoxide ring-opening.
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Thermal Activation: Gradually ramp the reactor temperature to 80°C and reflux for 12 hours.
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Causality: Elevated thermal energy is required to overcome the extreme steric hindrance of the tertiary carbon adjacent to the AMP amine. This kinetic push drives the second alkylation step to completion while avoiding thermodynamic O-alkylation.
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Purification: Concentrate the crude mixture in vacuo and purify via preparative reverse-phase HPLC (C18 column, H2O/Acetonitrile gradient). Lyophilize the product to yield pure BHMA-AMP.
Application: Next-Generation Ionizable Lipid Headgroups
The most critical bottleneck in mRNA-LNP therapeutics is balancing endosomal escape efficiency with systemic immunogenicity. Recent literature demonstrates that the amine headgroup of ionizable lipids directly dictates the LNP immune response by interacting with TLR4 and CD1d receptors, as well as influencing lipid raft formation in cell membranes[4]. Furthermore, the structural topology of the polyamine headgroup is the predominant determinant of mRNA delivery potency across complex biological barriers, such as placental trophoblasts[5].
When conjugated to lipid tails, the BHMA-AMP headgroup offers a distinct advantage. Its bulky, highly hydroxylated structure prevents the dense packing of lipid rafts, thereby mitigating the transient inflammatory reactions (e.g., elevated IL-6 and TNFα) frequently observed with less hindered, highly immunogenic amines[4].
Mechanism of Endosomal Escape
Upon endocytosis, the pH drops from 7.4 to ~6.0. The BHMA-AMP headgroup undergoes rapid protonation. This cationic shift induces an electrostatic interaction with anionic endogenous lipids (e.g., lysobisphosphatidic acid), driving a phase transition from a bilayer to an inverted hexagonal (H_II) phase, which ruptures the endosome and releases the mRNA[5].
Endosomal escape mechanism driven by pH-dependent protonation of BHMA-AMP.
Experimental Protocols for LNP Formulation
Protocol 2: Microfluidic Formulation of BHMA-AMP-derived LNPs
Self-Validating Mechanism: Dynamic Light Scattering (DLS) is used immediately post-dialysis to confirm a Polydispersity Index (PDI) < 0.15, validating uniform self-assembly.
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Lipid Phase Preparation: Dissolve the BHMA-AMP-lipid conjugate, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
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Causality: This specific molar ratio balances the fusogenicity of the BHMA-AMP ionizable lipid with the structural rigidity provided by cholesterol and DSPC, preventing premature payload leakage[4].
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Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen to Phosphate) ratio of 6:1.
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Causality: The acidic pH ensures the BHMA-AMP headgroup is fully protonated prior to mixing, driving immediate and robust electrostatic complexation with the negatively charged mRNA backbone.
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Microfluidic Mixing: Inject the aqueous and lipid phases into a staggered herringbone micromixer at a 3:1 (Aqueous:Ethanol) volume ratio, maintaining a total flow rate of 12 mL/min.
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Causality: Rapid microfluidic mixing induces instantaneous solvent polarity shifts, driving supersaturation and the spontaneous self-assembly of LNPs before macroscopic precipitation can occur.
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Dialysis and Validation: Dialyze the resulting mixture against 1x PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.
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Causality: Dialysis removes the ethanol and neutralizes the pH. This renders the BHMA-AMP headgroup uncharged, locking the LNP architecture and preventing premature mRNA release. Validate encapsulation efficiency (>90%) using a RiboGreen fluorescence assay.
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